molecular formula C16H20ClNO B13354663 2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Cat. No.: B13354663
M. Wt: 277.79 g/mol
InChI Key: UVRKYZZHPOANTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]amine
  • **2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]ethanol
  • **2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]ketone

Uniqueness

2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C16H20ClNO/c17-15-8-4-7-14(11-15)12-16(19)18-10-9-13-5-2-1-3-6-13/h4-5,7-8,11H,1-3,6,9-10,12H2,(H,18,19)

InChI Key

UVRKYZZHPOANTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.